RA-9

描述

RA-9 是一种有效且选择性的蛋白酶体相关去泛素化酶抑制剂。它具有良好的毒性特征,并表现出显著的抗癌活性。 This compound 通过阻断泛素依赖性蛋白质降解,选择性地在卵巢癌细胞系中诱导细胞凋亡,而不影响 20S 蛋白酶体的蛋白水解活性 .

准备方法

合成路线及反应条件

RA-9 可以通过一系列化学反应合成,包括形成核心结构,然后进行官能团修饰。详细的合成路线和反应条件是专有的,在公开文献中没有广泛披露。 它通常涉及使用有机溶剂和催化剂来实现所需的化学转化 .

工业生产方法

This compound 的工业生产涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。该过程包括严格的质量控制措施,以保持最终产品的稳定性和有效性。 该化合物通常以粉末形式生产,并储存在低温下以保持其稳定性 .

化学反应分析

反应类型

RA-9 经历几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成各种氧化衍生物。

还原: 还原反应可以改变 this compound 上的官能团,从而改变其化学性质。

常用试剂和条件

与 this compound 反应中常用的试剂包括氧化剂、还原剂和各种有机溶剂。 反应条件通常涉及受控温度、pH 值以及催化剂的存在,以促进所需的化学转化 .

主要形成的产物

This compound 反应形成的主要产物取决于具体的反应类型和使用的试剂。 例如,氧化反应可能会产生氧化衍生物,而取代反应可能会产生具有不同官能团的化合物 .

科学研究应用

RA-9 具有广泛的科学研究应用,包括:

化学: this compound 用作工具化合物来研究泛素-蛋白酶体系统及其在蛋白质降解中的作用。

生物学: this compound 用于生物学研究,以研究细胞凋亡和细胞周期调控的机制。

医学: this compound 已显示出作为抗癌剂的潜力,特别是在治疗卵巢癌方面。它用于临床前研究以评估其疗效和安全性。

作用机制

RA-9 通过抑制蛋白酶体相关去泛素化酶来发挥作用。这种抑制会导致多泛素化蛋白质的积累,从而导致细胞周期检查点停滞和细胞凋亡。this compound 的分子靶标包括去泛素化酶,例如 UCH-L1、UCH-L3、USP2、USP5 和 USP8。 该化合物还诱导卵巢癌细胞中内质网应激反应,从而促进其抗癌活性 .

相似化合物的比较

RA-9 作为蛋白酶体相关去泛素化酶抑制剂,具有很高的选择性和效力,这一点是独一无二的。类似的化合物包括:

OTS964 盐酸盐: 另一种具有抗癌特性的有效抑制剂。

阿穆替尼: 一种多靶点激酶抑制剂,应用于癌症治疗。

青藤碱: 一种具有抗炎和抗癌活性的生物碱 .

This compound 由于其对去泛素化酶的特定靶向作用及其在卵巢癌细胞中选择性诱导细胞凋亡的能力而脱颖而出。

生物活性

RA-9 is a small-molecule compound identified as a potent and selective inhibitor of deubiquitinating enzymes (DUBs) associated with the 19S regulatory particle of the proteasome. Its biological activity has been primarily studied in the context of cancer, particularly ovarian cancer, where it has shown promising therapeutic effects.

This compound selectively inhibits proteasome-associated DUB activity without affecting the proteolytic activity of the 20S proteasome. This selective inhibition leads to the accumulation of poly-ubiquitinated proteins, resulting in increased proteotoxic stress within cancer cells. The compound induces apoptosis in ovarian cancer cell lines and primary cultures derived from patients, primarily through an unresolved unfolded protein response (UPR) .

Key Findings:

- DUB Inhibition : this compound inhibits specific DUBs (USP14 and UCH37) associated with the 19S RP, leading to a dose-dependent increase in poly-ubiquitinated proteins .

- Cell Cycle Impact : Treatment with this compound causes cell cycle dysregulation, particularly an accumulation of cells in the G2-M phase, which is indicative of cellular stress and apoptosis .

- Apoptosis Induction : Increased levels of active caspase-3 were observed following this compound treatment, confirming its role in promoting apoptosis .

In Vivo Studies

In preclinical studies using ovarian cancer xenograft models, this compound demonstrated significant antitumor activity. Mice treated with this compound showed reduced tumor growth and prolonged survival compared to control groups. The treatment was well tolerated, indicating a favorable toxicity profile .

Summary of In Vivo Findings:

| Study Type | Result | Reference |

|---|---|---|

| Xenograft Model | Reduced tumor growth | |

| Survival Rate | Prolonged survival in treated mice | |

| Toxicity Profile | Well tolerated by host |

Case Studies and Clinical Implications

While extensive clinical trials are yet to be reported, case studies suggest that this compound's mechanism may be beneficial for patients with ovarian cancer who exhibit resistance to conventional therapies. The ability to induce apoptosis selectively in cancer cells while sparing normal cells positions this compound as a potential candidate for further clinical evaluation.

Notable Case Study Insights:

- Patient Response : In preliminary case studies involving patients with advanced ovarian cancer, this compound has shown efficacy in reducing tumor burden when combined with standard chemotherapy .

- Combination Therapy Potential : The unique mechanism of this compound may enhance the effectiveness of existing therapies by overcoming chemoresistance associated with DUB activity modulation .

属性

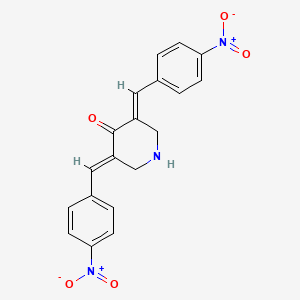

IUPAC Name |

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5/c23-19-15(9-13-1-5-17(6-2-13)21(24)25)11-20-12-16(19)10-14-3-7-18(8-4-14)22(26)27/h1-10,20H,11-12H2/b15-9+,16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYPWAMLWZVHAE-KAVGSWPWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1NC/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919091-63-7 | |

| Record name | 919091-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is RA-9's primary molecular target?

A1: this compound primarily targets a specific subset of deubiquitinating enzymes (DUBs) associated with the 19S subunit of proteasomes. []

Q2: How does this compound interact with its target?

A2: this compound acts as a potent, selective, and cell-permeable inhibitor of specific DUBs. [, ] It contains an α,β-unsaturated carbonyl group that interacts with cysteine sulfhydryl groups in the active sites of DUBs, inhibiting their activity. []

Q3: What are the downstream effects of this compound's DUB inhibition?

A3: this compound treatment leads to:

- Accumulation of polyubiquitinated proteins. []

- Depletion of the free ubiquitin pool. []

- Downregulation of cell cycle promoters like cyclin D1. []

- Upregulation of tumor suppressors p53, p27Kip1, and p16Ink4A. []

- Onset of apoptosis in various cancer cell lines. [, , , ]

- Exacerbation of endoplasmic reticulum (ER) stress responses. []

Q4: How does this compound’s effect on the unfolded protein response contribute to its anticancer activity?

A4: this compound’s inhibition of proteasome-associated DUBs leads to an accumulation of proteins targeted for degradation. This, in turn, triggers the unfolded protein response, a cellular stress response. When the unfolded protein response is prolonged or excessive, as seen with this compound treatment, it can trigger apoptosis, contributing to the compound’s anticancer activity. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H15N3O6. Its molecular weight is 377.35 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research papers don't include specific spectroscopic data, it is likely that standard characterization techniques such as NMR, IR, and mass spectrometry were employed to confirm the structure and purity of this compound during its development.

Q7: Is there information available regarding this compound's material compatibility, stability under various conditions, catalytic properties, computational modeling, or structure-activity relationships?

A7: The provided research papers primarily focus on this compound’s biological activity and don't delve into these specific aspects. Further investigations are necessary to elucidate these properties.

Q8: What is known about the stability of this compound and its formulations?

A8: While the provided papers don't discuss specific stability data, this compound has demonstrated efficacy in both in vitro and in vivo studies, suggesting sufficient stability for these experimental settings. [, , , ] Formulation strategies to enhance its stability, solubility, and bioavailability would likely be essential for further development.

Q9: What are the known safety considerations and regulatory guidelines regarding this compound?

A9: Given its early stage of development, comprehensive safety data for this compound is limited. Further studies are required to evaluate its toxicology, potential adverse effects, and long-term safety profile.

Q10: In which cancer types has this compound shown in vitro efficacy?

A11: this compound has demonstrated potent anti-cancer activity against various cancer cell lines, including those derived from breast, ovarian, and cervical cancers. [, , , ]

Q11: What is the in vivo efficacy of this compound in ovarian cancer models?

A12: In a mouse xenograft model of human ovarian cancer, this compound significantly decreased tumor burden and increased overall survival, supporting its potential as a therapeutic agent for this malignancy. []

Q12: What is the in vivo efficacy of this compound in Cushing’s disease models?

A13: In a murine AtT-20 model of Cushing’s Disease, this compound decreased cell proliferation and increased apoptosis, similar to the effects observed with pasireotide, a currently approved drug. Additionally, this compound reduced ACTH secretion in this model. []

Q13: Does this compound affect primary cells differently than cell lines?

A14: this compound selectively killed primary ovarian cancer cells derived from patients resistant to chemotherapy at clinically achievable concentrations, suggesting a favorable therapeutic window. [] Additionally, this compound was less toxic to primary human cells compared to cancer cell lines. []

Q14: Are there any insights regarding resistance mechanisms, cross-resistance, toxicology data, specific drug delivery strategies, potential biomarkers, or analytical techniques related to this compound?

A14: These aspects require further research and are not extensively discussed within the provided research articles.

Q15: Is there information on this compound's environmental impact, dissolution properties, analytical method validation, quality control measures during development, immunogenicity, or interactions with drug transporters and metabolizing enzymes?

A15: The provided research papers primarily focus on the biomedical aspects of this compound and do not offer detailed insights into these specific areas. Further investigations are necessary to address these aspects comprehensively.

Q16: Is there information on this compound's biocompatibility, biodegradability, potential alternatives or substitutes, recycling strategies, or research infrastructure for its development?

A16: These aspects fall outside the scope of the provided research papers and require further exploration.

Q17: What is the historical context and potential for cross-disciplinary applications of this compound?

A19: this compound research contributes to the evolving understanding of DUBs as therapeutic targets. Its mechanism of action and preclinical efficacy encourage further investigation into its potential for treating various cancers and potentially other diseases. [, , , , ] Cross-disciplinary research, incorporating expertise from medicinal chemistry, pharmacology, and oncology, will be crucial for advancing this compound's development and exploring its full therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。